molecular formula C14H19NO2 B1218549 Dexmethylphenidate CAS No. 40431-64-9

Dexmethylphenidate

Cat. No. B1218549
CAS RN: 40431-64-9
M. Wt: 233.31 g/mol
InChI Key: DUGOZIWVEXMGBE-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexmethylphenidate is a psychostimulant drug that is commonly used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that increases the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine. The drug is a derivative of methylphenidate, which is also used for the treatment of ADHD. Dexmethylphenidate is known to have a more potent effect than methylphenidate due to its higher bioavailability and longer duration of action.

Scientific Research Applications

Dexmethylphenidate for Attention Deficit Hyperactivity Disorder (ADHD)

Dexmethylphenidate, a chirally pure d-isomer of racemic methylphenidate, has been extensively researched for its efficacy in treating ADHD. The extended-release form employs Spheroidal Oral Drug Absorption System technology, allowing an initial release of medication post-dosing and a second release approximately 4 hours later. Clinical trials have demonstrated its efficacy throughout a 12-hour period for both children and adults, marking it as the first methylphenidate product approved for adult use (Kowalik, Minami, & Silva, 2006).

Dexmethylphenidate in Cancer-Related Fatigue

Dexmethylphenidate has shown potential in alleviating chemotherapy-related fatigue. A randomized, double-blind, placebo-controlled study demonstrated significant improvement in fatigue symptoms in cancer patients treated with Dexmethylphenidate, as measured by the Functional Assessment of Chronic Illness Therapy-Fatigue Subscale (FACIT-F). However, cognitive function improvement was not significant (Lower et al., 2009).

Dexmethylphenidate in Pediatric ADHD

Dexmethylphenidate has been effective in pediatric ADHD treatment. Significant improvements in ADHD symptoms were observed with its use, as per teacher-rated Swanson, Nolan and Pelham (SNAP)-ADHD scores. It was also found that fewer dexmethylphenidate recipients failed treatment compared to placebo recipients in a double-blind, treatment-withdrawal trial (Keating & Figgitt, 2012).

Dexmethylphenidate in Tourette's Disorder and ADHD

Dexmethylphenidate was tested for its efficacy in suppressing tics in children and adolescents with ADHD and Tourette's Disorder. A pilot study indicated that while dexmethylphenidate reduced tics, it did not enhance tic suppression under behavioral reinforcement (Lyon et al., 2010).

Long-Term Efficacy and Safety in Adult ADHD

A study evaluating dexmethylphenidate extended-release in adults with ADHD over a 6-month period showed that it was well tolerated, with common adverse events being headache, insomnia, and decreased appetite. It demonstrated significant improvements in ADHD-RS scores, with high responder rates on the Clinical Global Impressions—Improvement scale (Adler et al., 2009).

Future Directions


  • Ongoing research aims to explore novel formulations (e.g., extended-release) and optimize dosing regimens.

  • Investigating long-term safety and efficacy remains a priority.




properties

IUPAC Name

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGOZIWVEXMGBE-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893769
Record name Dexmethylphenidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dexmethylphenidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Methylphenidate inhibits dopamine and norepinephrine reuptake transporters in synapses, especially in the thalamus and striatum. One study shows no detectable difference in the caudal prefrontal cortex of treated or untreated monkeys, though multiple rat studies show activity on the prefrontal cortex. Imaging of human brains after administration of methylphenidate shows changes to blood flow of various regions of the brain including the striatum, supplementary motor area, and posterior parietal cortex.
Record name Dexmethylphenidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dexmethylphenidate

CAS RN

40431-64-9
Record name (+)-threo-Methylphenidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40431-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexmethylphenidate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexmethylphenidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexmethylphenidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXMETHYLPHENIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32RH9MFGP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dexmethylphenidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>203
Record name Dexmethylphenidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

The Methylphenidate Resin Complex was prepared by first dissolving 500 g of methylphenidate HCl in 8 liters of purified water, and then slowly adding 1,306 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 20-30%. EUDRAGIT™ NE-30D of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was then passed through a 10 mesh screen and again dried at 50° C. in a VWR™ convection oven to the moisture content around 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Name
methylphenidate HCl
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One
Name
Methylphenidate

Synthesis routes and methods II

Procedure details

To a 200 mL beaker was charged 10.0 g (37.1 mmol) racemic-methylphenidate hydrochloride and 135 mL water. About 3.39 g (96.8 mmol) ammonium hydroxide was then added to bring the pH to approximately 9 upon which an oily semi-solid formed. The product was extracted with three 100 mL portions of ethyl acetate, the combined organic layers dried over sodium sulfate, filtered and concentrated under reduced pressure at about 40° C. to provide 8.2 g of a clear, colorless viscous oil (95% yield). The IR spectrum of the oil was consistent with the intended product.
Name
methylphenidate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step Two
Name
oil
Yield
95%

Synthesis routes and methods III

Procedure details

In a preferred manufacturing process, methylphenidate HCl and microcrystalline cellulose (Avicel PH-101) are blended in a Hobart Mixer. Purified water is added to the dry mixture and the wet granulation is extruded (MG-55 Multi granulator). The extrudate is then spheronized into pellets (Caleva Model# SPH250). The wet pellets are dried (Fluid Air Model#0050) and sieved (30 mesh
Name
methylphenidate HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Methylphenidate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexmethylphenidate
Reactant of Route 2
Reactant of Route 2
Dexmethylphenidate
Reactant of Route 3
Reactant of Route 3
Dexmethylphenidate
Reactant of Route 4
Reactant of Route 4
Dexmethylphenidate
Reactant of Route 5
Reactant of Route 5
Dexmethylphenidate
Reactant of Route 6
Reactant of Route 6
Dexmethylphenidate

Citations

For This Compound
3,610
Citations
GM Keating, DP Figgitt - Drugs, 2002 - Springer
… Dexmethylphenidate comprises only the d-enantiomer of racemic methylphenidate (d,l-methylphenidate); this article focuses on the use of dexmethylphenidate in the treatment of …
Number of citations: 48 link.springer.com
KS Patrick, JL Radke, JR Raymond… - … : The Journal of …, 2019 - Wiley Online Library
In 2000, the first biphasic modified‐release (MR) formulation of methylphenidate (MPH) was approved for the treatment of attention‐deficit/hyperactivity disorder (ADHD). An immediate‐…
D Sugrue, R Bogner, MJ Ehret - American journal of health …, 2014 - academic.oup.com
… Dexmethylphenidate (the more … form of dexmethylphenidate can provide less fluctuation in peak and trough concentrations than the IR form. Methylphenidate and dexmethylphenidate …
Number of citations: 24 academic.oup.com
TJ Spencer, LA Adler, JJ McGough, R Muniz, H Jiang… - Biological …, 2007 - Elsevier
BACKGROUND: This multicenter, randomized, fixed-dose, double-blind, placebo-controlled study evaluated efficacy of extended-release dexmethylphenidate (d-MPH-ER) in adults …
Number of citations: 195 www.sciencedirect.com
MD Moen, SJ Keam - CNS drugs, 2009 - Springer
… Oral dexmethylphenidate XR capsules have a bimodal … contains half the dexmethylphenidate dose as immediaterelease … oral dexmethylphenidate XR, the first dexmethylphenidate peak …
Number of citations: 25 link.springer.com
JJ McGough, CS Pataki, R Suddath - Expert Review of …, 2005 - Taylor & Francis
… Dexmethylphenidate consists of the single dextro-isomer form of d,l-methylphenidate commonly marketed as Ritalin®. Dexmethylphenidate … of dexmethylphenidate approximately 4 h …
Number of citations: 28 www.tandfonline.com
LL Greenhill, R Muniz, RR Ball, A Levine… - Journal of the American …, 2006 - Elsevier
OBJECTIVE:: The efficacy and safety of dexmethylphenidate extended release (d-MPH-ER) was compared to placebo in pediatric patients with attention-deficit/hyperactivity disorder (…
Number of citations: 75 www.sciencedirect.com
AC Childress, T Spencer, F Lopez… - Journal of child and …, 2009 - liebertpub.com
Objective: This 5-week, multicenter, double-blind, placebo-controlled, parallel-group investigation is the first fixed-dose study to evaluate efficacy and tolerability of three doses of (10, 20…
Number of citations: 35 www.liebertpub.com
MA Stein, ID Waldman, E Charney, S Aryal… - Journal of child and …, 2011 - liebertpub.com
Objective: To compare the dose effects of long-acting extended-release dexmethylphenidate (ER d-MPH) and ER mixed amphetamine salts (ER MAS) on attention-deficit/hyperactivity …
Number of citations: 101 www.liebertpub.com
LA Adler, T Spencer, JJ McGough… - Journal of Attention …, 2009 - journals.sagepub.com
Objective: This study evaluates dexmethylphenidate extended release (d-MPH-ER) in adults with ADHD. Method: Following a 5-week, randomized, controlled, fixed-dose study of d-…
Number of citations: 73 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.